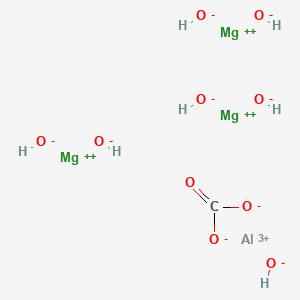
Iodoacetic acid-1-13C
Overview
Description
Iodoacetic acid-1-13C is an isotopically labeled derivative of iodoacetic acid (IAA) that contains 13C at the carboxylic carbon. It is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom . It has a role as an alkylating agent .
Synthesis Analysis
This compound is used as an alkylating reagent to modify thiol groups in proteins by S-carboxyamidomethylation . It has been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .Molecular Structure Analysis
The molecular formula of this compound is C2H3IO2 . The molecular weight is 186.94 g/mol . The linear formula is ICH213CO2H . The InChI string is 1S/C2H3IO2/c3-1-2(4)5/h1H2, (H,4,5)/i2+1 .Chemical Reactions Analysis
This compound is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It functions by capping exposed and reactive sulfhydryl groups to prevent the reformation of disulfide bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 77-79 °C (lit.) . It should be stored at −20°C .Scientific Research Applications
Toxicity in Drinking Water : Iodoacetic acid is identified in drinking water and is associated with cytotoxicity and genotoxicity in mammalian cells. It is particularly significant in waters treated with chloramines and chlorines, suggesting a need for monitoring and potentially limiting its presence in drinking water sources (Richardson et al., 2008).
Protein Chemistry : It has been used in protein chemistry, particularly for reactions with sulfhydryl groups in proteins. The study of its reaction with methionine residues in proteins provides insights into protein structure and function (Gundlach, Moore, & Stein, 1959).
In Medical Imaging : Research has shown that iodinated X-ray contrast media (ICM) in source waters can lead to the formation of iodoacetic acid, which is genotoxic in mammalian cells. This suggests potential health risks associated with ICM in drinking water sources (Duirk et al., 2011).
Bioorganic & Medicinal Chemistry : Iodoacetic acid-1-13C has been used in the synthesis of 13C-labeled and unlabeled iodoacetanilides for covalent modification of sulfhydryl groups in proteins or peptides, aiding in quantitative analysis and research in bioorganic and medicinal chemistry (Niwayama, Kurono, & Matsumoto, 2003).
Environmental Science & Technology : Studies have identified the presence of iodoacetic acid in drinking water, particularly in areas where water is treated with chloramines. Its high toxicity and genotoxicity in mammalian cells highlight the need for evaluating its environmental impact and potential health risks (Plewa et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286367-80-4 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]Benzoic acid methyl ester](/img/structure/B1512734.png)



![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)



